molecular formula C12H18N2O B14835353 3-Tert-butyl-5-cyclopropoxypyridin-4-amine

3-Tert-butyl-5-cyclopropoxypyridin-4-amine

Cat. No.: B14835353
M. Wt: 206.28 g/mol
InChI Key: FAJDBPWYEJJAMC-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-cyclopropoxypyridin-4-amine is an organic compound that features a tert-butyl group, a cyclopropoxy group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-cyclopropoxypyridin-4-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the tert-butyl and cyclopropoxy groups through substitution reactions. The amine group is then introduced via amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The purification process may involve techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-cyclopropoxypyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-Tert-butyl-5-cyclopropoxypyridin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-cyclopropoxypyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

3-Tert-butyl-5-cyclopropoxypyridin-4-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxypyridin-4-amine

InChI

InChI=1S/C12H18N2O/c1-12(2,3)9-6-14-7-10(11(9)13)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14)

InChI Key

FAJDBPWYEJJAMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1N)OC2CC2

Origin of Product

United States

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